Dimethyl(4-vinylphenyl)silane

描述

Chemical Identity and Structural Features

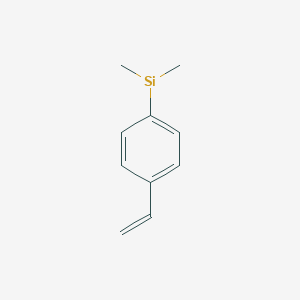

This compound, designated by the Chemical Abstracts Service number 4556-72-3, presents a molecular formula of C₁₀H₁₄Si with a molecular weight of 162.30 grams per mole. The compound exists as a colorless to yellow liquid under standard conditions, exhibiting the characteristic properties of organosilicon materials. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, though it is also recognized by several synonymous designations including (4-ethenylphenyl)-dimethylsilane, (p-Vinylphenyl) Dimethylsilane, and Benzene, 1-(dimethylsilyl)-4-ethenyl-.

The molecular structure of this compound incorporates a central silicon atom bonded to two methyl groups, one hydrogen atom, and a para-vinylphenyl substituent. This structural arrangement can be represented by the Simplified Molecular Input Line Entry System notation as C=CC1=CC=C(SiHC)C=C1. The compound's three-dimensional configuration features the vinyl group positioned para to the silicon-containing substituent on the benzene ring, creating a linear arrangement that facilitates polymerization reactions and coupling processes.

The International Chemical Identifier for this compound is InChI=1S/C10H13Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3, with the corresponding International Chemical Identifier Key being FOCKABARGIGHES-UHFFFAOYSA-N. These standardized identifiers provide unambiguous recognition of the compound across various chemical databases and regulatory systems. The compound's MDL number MFCD28975321 serves as an additional reference identifier within chemical inventory systems.

Historical Development and Discovery

The development of this compound is intrinsically linked to the broader evolution of organosilicon chemistry, which traces its origins to the pioneering work of chemists C. Friedel and J.M. Crafts in 1863. These researchers achieved the first synthesis of an organosilicon compound by preparing tetraethyl silane, establishing the foundational principles for carbon-silicon bond formation that would later enable the synthesis of more complex organosilicon molecules. The subsequent advancement of organosilicon chemistry accelerated significantly in 1945 with the development of direct synthesis methods for chlorosilanes in the presence of catalysts, creating the technological foundation for modern organosilicon industry.

The specific synthesis pathways for this compound became feasible following the introduction of hydrosilation reactions in 1947 and thermal condensation production techniques for organosilicon monomers in 1950. These methodological advances enabled chemists to introduce functional groups into organosilicon frameworks, paving the way for compounds that combine the unique properties of silicon-based materials with the reactivity of organic functional groups. The compound's emergence as a subject of systematic study coincided with growing interest in materials that could serve as coupling agents between organic polymers and inorganic substrates.

Research into this compound gained significant momentum during the late twentieth century, particularly with investigations into its polymerization behavior. Notable contributions include the work by SE and colleagues, who conducted comprehensive studies on the anionic living polymerization of (4-vinylphenyl)dimethylvinylsilane, a closely related compound that shares structural similarities with this compound. These researchers demonstrated that the styryl group could undergo controlled polymerization while preserving the silylvinyl functionality, opening new avenues for creating functional polymers with tailored properties.

Significance in Organosilicon Chemistry

This compound occupies a distinctive position within organosilicon chemistry due to its dual functionality and versatile reactivity patterns. The compound serves as a crucial building block for advanced materials that require both organic compatibility and inorganic durability. Its significance stems from the unique combination of a polymerizable vinyl group and a reactive silane center, enabling it to function simultaneously as a monomer for polymer synthesis and as a coupling agent for surface modification applications.

The compound's importance in polymer chemistry has been demonstrated through its successful incorporation into atom transfer radical polymerization systems. Research by contemporary investigators has shown that methyl methacrylate can be copolymerized with (4-vinylphenyl)dimethylsilane in toluene via atom transfer radical polymerization, yielding functional polymers with silyl hydride bonds that can undergo subsequent hydrosilation reactions. This capability allows for precise control over both the type and quantity of functionalization by varying the amount of the silane monomer in the feed composition.

The compound's role as a coupling agent extends its utility beyond polymer synthesis into the realm of composite materials and surface treatments. Vinyl silanes, including this compound, function as strong coupling agents that facilitate bonding between organic and inorganic compounds through their unique chemical structure, which enables the formation of covalent connections. This property makes them particularly valuable for enhancing the durability, flexibility, and bond strength of plastics and rubber materials, while also serving as adhesion promoters in coatings and composite applications.

Recent advances in synthetic methodology have further elevated the significance of this compound in modern chemistry. Photoredox-catalyzed protocols for radical group transfer of vinyl silanes onto sp³ carbons have demonstrated the compound's utility in sophisticated synthetic transformations. These methodologies enable the controlled modification of molecular structures while preserving the functional integrity of the silane group, expanding the compound's applicability in pharmaceutical and materials research.

| Application Area | Function | Key Properties |

|---|---|---|

| Polymer Synthesis | Monomer/Comonomer | Dual vinyl-silane reactivity |

| Coupling Agents | Organic-Inorganic Bonding | Covalent bond formation capability |

| Surface Modification | Adhesion Promoter | Enhanced durability and flexibility |

| Advanced Materials | Functional Building Block | Thermal stability and chemical resistance |

属性

InChI |

InChI=1S/C10H13Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCKABARGIGHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20785327 | |

| Record name | (4-Ethenylphenyl)(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4556-72-3 | |

| Record name | (4-Ethenylphenyl)(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Lithiation of 4-Bromostyrene and Subsequent Reaction with Chlorodimethylsilane

One of the most documented methods to synthesize dimethyl(4-vinylphenyl)silane involves a two-step process starting from 1-bromo-4-vinylbenzene (4-bromostyrene):

Step 1: Lithiation

1-bromo-4-vinylbenzene is treated with n-butyllithium in tetrahydrofuran (THF) and hexane at -78°C to generate the corresponding aryllithium intermediate. The reaction mixture is stirred for approximately 2 to 2.5 hours at this low temperature to ensure complete lithiation without side reactions.Step 2: Silylation

Chlorodimethylsilane is then added dropwise as a solution in THF at -78°C. The reaction mixture is allowed to warm gradually to room temperature and stirred for 8 hours to complete the formation of this compound.Workup and Purification

The reaction is quenched with saturated ammonium chloride solution, followed by extraction with diethyl ether. The organic layers are washed sequentially with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using pentane as the eluent.Yield and Characterization

This method typically affords the product in about 80% yield. The product's identity is confirmed by ^1H NMR spectroscopy, showing characteristic vinyl and aromatic proton signals consistent with the expected structure.

| Parameter | Details |

|---|---|

| Starting material | 1-bromo-4-vinylbenzene (10 mmol) |

| Lithiation reagent | n-Butyllithium (1.6 M in hexane, 7.5 mL) |

| Solvent | THF and hexane |

| Lithiation temperature | -78°C |

| Silylating agent | Chlorodimethylsilane (10 mmol) |

| Reaction time | 2.5 h lithiation + 8 h silylation |

| Workup | NH4Cl quench, Et2O extraction |

| Purification | Silica gel chromatography (pentane) |

| Yield | 80% |

| Characterization | ^1H NMR (400 MHz, CDCl3) |

This synthesis route is well-established and provides a reliable method for producing this compound with high purity and good yield.

Palladium-Catalyzed Silyl-Heck Reaction Using Silylditriflates

A more recent and innovative approach involves the palladium-catalyzed silyl-Heck reaction, which enables the direct conversion of aryl-substituted alkenes to vinyl silanes, including this compound derivatives. This method uses silylditriflates as electrophilic silicon sources and proceeds under mild conditions with excellent regio- and stereoselectivity.

Reaction Overview

Terminal aryl alkenes (e.g., 4-vinylstyrene derivatives) react with dimethylsilylditriflate in the presence of a palladium catalyst (e.g., Pd2(dba)3) and catalytic iodide additives (LiI or NaI) at moderate temperatures (around 35°C).Mechanism Highlights

The process proceeds via a Heck-type mechanism, forming a vinylsilyltriflate intermediate that can be subsequently quenched with alcohols or water to yield vinyl silyl ethers or disiloxanes. This intermediate can also be converted into the desired vinyl silane by appropriate quenching.Key Reaction Conditions and Optimization

- Catalyst loading: 2.5 mol% Pd

- Temperature: 35°C optimal

- Iodide additive: catalytic amounts of NaI or LiI

- Solvent: typically THF or similar polar aprotic solvents

- Quenching with alcohols or water to afford different vinyl silane derivatives

-

- High regio- and geometric selectivity (only trans-1,2-disubstituted vinyl silanes)

- Broad functional group tolerance

- Avoids mixtures of regioisomers common in traditional Heck arylations

- Versatile quenching allows access to diverse vinyl silane derivatives

| Entry | Catalyst System | Temperature (°C) | Iodide Additive | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pd2(dba)3 + LiI | 60 | Stoichiometric | 26 | Low yield, EtOH added initially |

| 2 | Pd2(dba)3 + LiI | 60 | Stoichiometric | 81 | EtOH added after reaction |

| 3 | Pd2(dba)3 + NaI | 35 | Catalytic | 92 | Optimal conditions |

| 4 | Pd2(dba)3 + NaI | 25 | Catalytic | Sluggish | Lower temperature slows reaction |

This method represents a significant advancement in the synthesis of vinyl silanes, including this compound, offering a mild, efficient, and selective route.

Preparation via Grignard Reaction of 4-Bromostyrene and Vinyldimethylchlorosilane

Another classical synthetic route involves the formation of a Grignard reagent from 4-bromostyrene, followed by reaction with vinyldimethylchlorosilane:

Step 1: Grignard Formation

4-bromostyrene is treated with magnesium shavings or turnings in anhydrous ether or tetrahydrofuran under inert atmosphere to form the corresponding arylmagnesium bromide.Step 2: Silylation

Vinyldimethylchlorosilane is added dropwise to the Grignard reagent at room temperature. The reaction mixture is stirred to completion.Step 3: Hydrolysis and Purification

The reaction is quenched with water or dilute acid, and the product is extracted and purified by distillation under reduced pressure.Yields and Purity

This method typically yields this compound at about 75-80% yield after careful purification. Gas chromatography and ^1H NMR are used to confirm purity.

| Parameter | Details |

|---|---|

| Starting material | 4-bromostyrene |

| Reagent | Magnesium shavings |

| Solvent | Ether or THF |

| Silylating agent | Vinyldimethylchlorosilane |

| Reaction temperature | Room temperature |

| Purification | Distillation at 74°C / 2 mmHg |

| Yield | ~80% |

This classical Grignard approach is well-documented and effective for preparing this compound, especially when high purity is required for polymerization or other applications.

Summary Table of Preparation Methods

Concluding Remarks

This compound can be synthesized through several robust methods, each with distinct advantages. The lithiation approach offers a straightforward, high-yielding route suitable for laboratory-scale synthesis. The palladium-catalyzed silyl-Heck reaction represents a modern, selective, and versatile methodology that expands the synthetic toolbox for vinyl silanes, allowing access to a variety of derivatives with precise control over regio- and stereochemistry. The classical Grignard route remains valuable for producing high-purity material, especially when subsequent polymerization or functionalization is intended.

Researchers can select the optimal method based on available reagents, desired scale, and downstream applications. The detailed reaction conditions and yields provided here serve as a reliable guide for the preparation of this compound in both academic and industrial settings.

化学反应分析

Types of Reactions

Dimethyl(4-vinylphenyl)silane undergoes various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced using hydrosilanes as reducing agents.

Substitution: Electrophilic substitution reactions can occur at the vinyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.

Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are commonly used.

Substitution: Strong electrophiles such as halogens and acids are used for substitution reactions

Major Products

Oxidation: Epoxides and diols.

Reduction: Corresponding alkanes.

Substitution: Various substituted vinylphenyl derivatives

科学研究应用

Polymer Chemistry

DMVPS is widely used as a monomer in the synthesis of silane-based polymers. One significant application is the anionic polymerization of DMVPS to produce poly[(4-vinylphenyl)dimethylvinylsilane] (PVS). This polymer exhibits unique thermal properties and can be tailored for specific applications in materials science .

Case Study: Anionic Polymerization of DMVPS

- Objective : To synthesize PVS with controlled molecular weights.

- Method : Anionic polymerization using cumylpotassium as an initiator in tetrahydrofuran (THF) at low temperatures.

- Results : The polymerization achieved high conversion rates (100%) with molecular weights ranging from to , demonstrating the potential for creating well-defined polymers .

Organic Synthesis

In organic chemistry, DMVPS serves as a key reagent for synthesizing various silane-containing compounds. Its vinyl group allows it to participate in cross-coupling reactions, including silyl-Heck reactions, facilitating the formation of more complex organic molecules .

Applications in Organic Synthesis

- Silyl-Heck Reaction : DMVPS can react with aryl-substituted alkenes to form vinyl silyl ethers, which are valuable intermediates in organic synthesis.

- Nucleophilic Substitution : The compound's structure enables it to act as a nucleophile, participating in reactions that yield more complex silane derivatives.

Biological Interactions

Research indicates that DMVPS has inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are critical in drug metabolism. This property suggests potential implications for pharmacokinetics and toxicology when used in biological systems .

Biological Case Study

- Objective : To evaluate the impact of DMVPS on drug metabolism.

- Findings : Inhibitory effects on CYP1A2 and CYP2D6 were observed, indicating that DMVPS may alter the metabolism of co-administered drugs, necessitating further investigation into its safety profile in pharmaceutical formulations.

作用机制

The mechanism of action of Dimethyl(4-vinylphenyl)silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes positive charges through hyperconjugation. This property makes the compound highly reactive in electrophilic substitution reactions, where the electrophile attacks the vinyl group, leading to the formation of new carbon-carbon bonds .

相似化合物的比较

Key Observations :

- Trimethyl(4-vinylphenyl)silane (CAS 1009-43-4) exhibits increased hydrophobicity compared to dimethyl derivatives due to additional methyl groups, enhancing its utility in hydrophobic polymer coatings .

- Trimethoxy(4-vinylphenyl)silane (CAS 18001-13-3) undergoes hydrolysis-condensation reactions, making it ideal for sol-gel processes and hybrid material synthesis .

- Allyl(4-methoxyphenyl)dimethylsilane (CAS 68469-60-3) combines allyl and methoxy groups, enabling dual functionality in crosslinking and photoresist applications .

- p-(Chlorodimethylsilyl)styrene (CAS 1009-44-5) shows higher electrophilicity due to the chlorine atom, favoring nucleophilic substitution reactions .

Reactivity and Application Differences

Thermal Stability and Polymerization Behavior

- This compound : The vinyl group facilitates radical polymerization, yielding polystyrene-like backbones with silane side chains. This enhances thermal stability (decomposition >300°C) compared to unmodified polystyrene .

- Trimethoxy(4-vinylphenyl)silane: Methoxy groups hydrolyze to form silanol intermediates, enabling covalent bonding with inorganic substrates (e.g., glass or metals) in composite materials .

- Allyl(4-methoxyphenyl)dimethylsilane : The allyl group participates in thiol-ene click chemistry, allowing rapid network formation in elastomers .

Solubility and Compatibility

- Dimethyl(4-methylphenyl)silane (CAS 1432-39-9): The absence of a vinyl group reduces reactivity but improves solubility in non-polar solvents like toluene, making it suitable for silicone rubber additives .

- Trimethyl(4-vinylphenyl)silane : Increased steric hindrance from trimethyl groups reduces polymerization rates but improves oxidative stability in high-temperature applications .

生物活性

Dimethyl(4-vinylphenyl)silane (DVS) is a silane compound that has garnered attention in various fields, particularly in polymer chemistry and biological applications. This article explores its synthesis, characterization, and biological activity, focusing on its antibacterial properties and potential applications in biomedical fields.

Synthesis and Characterization

DVS can be synthesized through various methods, including anionic polymerization. The compound is characterized by its vinyl groups, which allow for further polymerization or cross-linking reactions. For instance, the polymerization of DVS yields poly[(4-vinylphenyl)dimethylvinylsilane] (PVS), which exhibits distinct thermal and mechanical properties that can be tailored for specific applications .

Antibacterial Properties

Recent studies have highlighted the broad-spectrum antibacterial activity of DVS and its polymers against multi-drug resistant (MDR) pathogens. For example, copolymers derived from DVS have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these copolymers ranged from 0.1 to 2.8 µM, indicating potent activity against various isolates .

Mechanism of Action : The antibacterial mechanism involves electrostatic interactions between the cationic components of the polymers and the anionic constituents of bacterial membranes. This interaction leads to membrane depolarization, permeabilization, and ultimately bacterial cell death . The non-specific nature of this mechanism reduces the likelihood of resistance development, a significant advantage in combating antibiotic resistance .

Case Studies

- Study on Copolymers : A study investigated two styrene-based copolymers derived from DVS, which demonstrated rapid bactericidal effects against clinically relevant MDR strains. Time-killing assays confirmed that these copolymers could effectively kill pathogens within a short time frame .

- Polymer Characterization : The characterization of PVS revealed that it is an amorphous polymer with a glass transition temperature around 439 K. This property is crucial for its application in drug delivery systems where flexibility and stability are required .

- Enzyme Inhibition : Research has also indicated that DVS may exhibit enzyme inhibition properties, which could further enhance its potential therapeutic applications .

Potential Applications

The unique properties of DVS and its derivatives suggest several potential applications:

- Biomedical Coatings : Due to their antibacterial properties, DVS-derived polymers can be used as coatings for medical devices to prevent infections.

- Drug Delivery Systems : The ability to form hydrogels makes these polymers suitable for controlled drug release applications.

- Topical Treatments : DVS-based formulations can serve as effective topical treatments for nail diseases due to their long residence time and ability to form a protective film .

常见问题

Basic: What are the common synthetic routes for Dimethyl(4-vinylphenyl)silane?

This compound is typically synthesized via catalytic methods. A key procedure involves reacting dimethylsilane precursors with 4-vinylbenzyl chloride derivatives in the presence of transition-metal catalysts like Rh₂(OAc)₄. For example, Rhodium-catalyzed reactions under argon at low temperatures (−78°C) yield the compound, followed by purification via silica gel chromatography (0–4% EtOAc/hexanes) . Yields are often moderate (15–68%), highlighting the need for optimization of stoichiometry and catalyst loading.

Basic: How is NMR spectroscopy utilized in characterizing this compound?

¹H and ¹³C NMR are critical for confirming structure and purity. Key spectral features include:

- ¹H NMR : Aromatic protons (δ 7.43–7.08 ppm), vinyl protons (δ 6.72–5.28 ppm), and dimethylsilane protons (δ 0.30–0.45 ppm) .

- ¹³C NMR : Signals for the silicon-bound carbon (−2.6 to −5.03 ppm) and aromatic carbons (125–139 ppm) . Coupling constants (e.g., J = 17.6 Hz for vinyl protons) further validate stereochemistry.

Advanced: How can researchers address discrepancies in reported reactivity of this silane in cross-coupling reactions?

Contradictions in reactivity (e.g., carbene insertion vs. cyclopropanation) may arise from variations in catalyst systems, solvent polarity, or steric effects. Methodological approaches include:

- Comparative kinetic studies : Analyze rate constants under different conditions (e.g., Rh vs. Pd catalysts).

- Computational modeling : Use DFT to predict regioselectivity in carbene transfer reactions .

- In-situ monitoring : Employ GC-MS or IR to track intermediate formation .

Advanced: What strategies improve the incorporation of this silane into polymer matrices?

Enhancing compatibility with polymers requires surface functionalization. For example:

- Monolayer assembly : Deposit silane molecules on SiO₂ surfaces via liquid-phase processes, optimizing alkyl chain tilt angles (20–30°) and minimizing gauche defects .

- Crosslinking : Use tetrakis(4-vinylbenzyl)silane analogues to create rigid networks in high-performance columns, characterized by XPS for surface coverage (≥85%) .

Advanced: What analytical approaches are critical for studying its surface interactions?

- FTIR-ATR : Measures alkyl chain tilt angles (e.g., 25° ± 2°) to assess monolayer order .

- XPS : Quantifies silicon surface coverage and detects oxidation states (e.g., Si 2p peaks at 99–102 eV) .

- Molecular dynamics simulations : Predict persistence lengths of silane arrangements on silica .

Advanced: How does this silane enhance catalyst stability in hydrogenation reactions?

Silane coupling agents modify catalyst surfaces to improve selectivity. For example:

- Cu/SiO₂ modification : this compound increases ethylene glycol selectivity (from 75% to 92%) by reducing active-site sintering. Validate via TEM and BET surface area analysis .

Advanced: What challenges arise in quantifying trace impurities during synthesis?

Impurities like chlorinated byproducts or residual catalysts require:

- GC-MS with chiral columns : Resolve enantiomers (e.g., cis/trans cyclopropanation products) .

- HRMS : Confirm molecular ions (e.g., m/z 249.1311 for C₁₄H₂₁O₂Si) with <1 ppm error .

Advanced: How can researchers optimize reaction yields in carbene transfer reactions?

Key variables include:

- Catalyst loading : Rh₂(OAc)₄ at 1 mol% minimizes side reactions .

- Temperature gradients : Slow warming from −78°C to RT improves carbene insertion efficiency .

- Solvent selection : Anhydrous DCM reduces hydrolysis of silane intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。